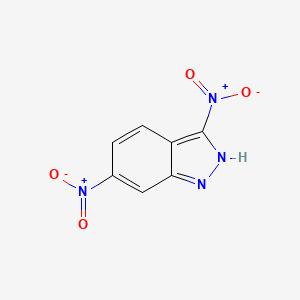

3,6-Dinitro-1h-indazole

Description

Significance of Nitro-Substituted N-Heterocycles in Advanced Chemical Research

Nitro-substituted N-heterocycles are a pivotal class of organic compounds that command considerable attention in advanced chemical research. The introduction of one or more nitro groups (-NO2) into a nitrogen-containing heterocyclic scaffold can dramatically alter the molecule's electronic properties, reactivity, and potential applications. The strong electron-withdrawing nature of the nitro group can activate the heterocyclic ring for nucleophilic substitution reactions, influence the acidity of N-H protons, and serve as a precursor for the synthesis of other functional groups, such as amino groups, through reduction.

These compounds are integral to the development of new pharmaceuticals, agrochemicals, and energetic materials. In medicinal chemistry, the nitro group can act as a key pharmacophore, contributing to the biological activity of a drug molecule. Furthermore, the unique properties of nitro-aromatic heterocycles make them valuable intermediates in the synthesis of complex molecular architectures.

Overview of Indazole Derivatives in Chemical Synthesis

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. nih.gov The synthesis of indazole derivatives is a well-established area of organic chemistry, with a variety of methods available for the construction and functionalization of the indazole ring system. These methods include cyclization reactions of appropriately substituted anilines, hydrazones, and other precursors.

The versatility of the indazole ring allows for substitution at various positions, leading to a vast library of derivatives with tailored properties. Functionalization of the indazole nucleus is crucial for modulating the biological and chemical characteristics of the resulting compounds. For instance, the introduction of substituents on the benzene or pyrazole ring can fine-tune the molecule's activity as a kinase inhibitor or its potential in other therapeutic areas. The synthesis of derivatives such as 3-chloro-6-nitro-1H-indazole serves as a starting point for further chemical modifications, including cycloaddition reactions to create more complex heterocyclic systems. nih.gov

Historical Context of Dinitroindazole Synthesis and Study

The study of nitrated indazoles dates back to early investigations into the reactivity of the indazole ring system. The nitration of indazole itself typically leads to a mixture of isomers, with the position of the nitro group depending on the reaction conditions. The synthesis of dinitroindazoles represents a further step in the exploration of this chemical space.

Historical studies have documented the synthesis of various dinitroindazole isomers. For example, research has been conducted on 3,7-dinitro-1H-indazole. acs.org The synthesis of such compounds often involves the nitration of a pre-functionalized indazole or the cyclization of a dinitrated precursor. For instance, the synthesis of 3-methyl-6-nitroindazole can be achieved through the nitration of 3-methylindazole. chemicalbook.com Further nitration could potentially lead to a dinitro derivative, although specific historical accounts of the direct synthesis of 3,6-dinitro-1H-indazole are not extensively documented in readily available literature.

The interest in dinitroindazoles has often been driven by their potential as energetic materials or as intermediates in the synthesis of other complex molecules. The presence of two nitro groups significantly increases the nitrogen and oxygen content of the molecule, which can impart energetic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dinitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)8-9-7(5)11(14)15/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSNIPVJLBWEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dinitro 1h Indazole and Analogous Dinitroindazoles

Strategies for Nitration of Indazole Core Structures

Regioselective C-Nitration Approaches

Achieving regioselectivity in the nitration of indazoles is crucial for the synthesis of specific isomers. Researchers have developed methods to direct the nitration to either the C3 or C7 positions of the indazole ring.

The C3 position of the indazole ring can be nitrated through radical pathways. One notable method involves the use of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitro source. nih.govrsc.orgresearchgate.net This approach facilitates the C3-H functionalization of 2H-indazoles, proceeding through a chelation-free radical C-H nitration mechanism. nih.govrsc.orgresearchgate.net The reaction is often carried out in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. chim.it Control experiments and quantum chemical calculations have supported the radical nature of this transformation. nih.govrsc.org

Another effective reagent for C3-nitration is tert-butyl nitrite (B80452) (TBN). researchgate.netresearchgate.net This metal-free protocol utilizes TBN in the presence of air to generate a •NO₂ radical source. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction is initiated by N1-nitration, followed by a migration of the NO₂ group to the C3-position. researchgate.netresearchgate.net This method has proven to be effective for a variety of indazoles, leading to 3-nitroindazoles in good to excellent yields with high regioselectivity. researchgate.netresearchgate.net

Table 1: C3-Nitration of Indazoles

| Reagent System | Key Features | Reference |

| Fe(NO₃)₃ / TEMPO / O₂ | Radical C3-nitration of 2H-indazoles. | chim.it |

| Fe(NO₃)₃·9H₂O | Chelation-free radical C-H nitration of 2H-indazoles. | nih.govrsc.orgresearchgate.net |

| tert-Butyl Nitrite (TBN) / Air | Metal-free, produces •NO₂ radical source, proceeds via N1-nitration and migration. | researchgate.netresearchgate.net |

Site-selective C-H nitration at the C7 position of 2H-indazoles has been successfully achieved using iron(III) nitrate. rsc.orgresearchgate.netnih.gov This method provides a practical route to a range of 7-nitroindazoles with good functional group tolerance and in good yields. rsc.orgresearchgate.netnih.gov Mechanistic studies indicate that this reaction also proceeds through a radical pathway. rsc.org The use of Zn(OTf)₂ as a catalyst has been reported to be effective in this transformation. rsc.org

Table 2: C7-Nitration of 2H-Indazoles

| Reagent System | Key Features | Reference |

| Iron(III) Nitrate | Site-selective C-H nitration at the C7 position. | rsc.orgresearchgate.netnih.gov |

| Iron(III) Nitrate / Zn(OTf)₂ | Catalytic system for C7-nitration. | rsc.org |

Metal-Free Nitration Protocols

Metal-free nitration methods offer an attractive alternative to metal-catalyzed reactions, often providing milder reaction conditions and avoiding metal contamination in the final products. As mentioned previously, the use of tert-butyl nitrite (TBN) in the presence of air is a prime example of a metal-free protocol for the C3-nitration of indazoles. researchgate.netresearchgate.net This method is notable for its use of air as a mild oxidant and its applicability to the late-stage modification of complex molecules. researchgate.net

Nitrating Agent Systems and Optimized Reaction Conditions

The choice of nitrating agent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the nitration of indazoles. Iron(III) nitrate has been identified as an economical and less toxic nitrating reagent. rsc.org The reaction conditions for the C7-nitration of 2H-indazoles using iron(III) nitrate have been optimized, with studies exploring different solvents and catalyst loadings to maximize product yields. rsc.org For instance, the reaction of 2-phenyl-2H-indazole with ferric nitrate has been shown to produce the 7-nitrated product in good yield. rsc.org

Similarly, for the TBN-mediated C3-nitration, reaction conditions have been optimized. A typical procedure involves heating the indazole substrate with TBN in a solvent like acetonitrile (B52724) at 80 °C for several hours in the air. researchgate.net The reaction times can vary depending on the specific substrate. researchgate.net

Intramolecular Cyclization Routes to Dinitroindazole Scaffolds

In addition to the direct nitration of a pre-formed indazole ring, dinitroindazoles can also be synthesized through intramolecular cyclization reactions. One such strategy involves the cyclization of picrylhydrazones. rsc.org This method has been systematically studied to optimize the reaction conditions and understand the reaction mechanism. rsc.org The synthesis of various indazole derivatives through this one-step reaction has been reported, demonstrating the generality of this approach. rsc.org This route is particularly interesting as it can provide access to insensitive energetic materials. rsc.org

Another approach involves the reductive intramolecular cyclization of nitroarenes. This strategy offers a straightforward pathway to indazole derivatives from readily available starting materials. researchgate.net Electrochemical methods have also been explored for the reductive synthesis of N-O heterocycles, which can be adapted for the formation of the indazole ring system. researchgate.net

Cyclization of Picrylacetaldehyde Derivatives (e.g., with Aryldiazonium Salts)

The synthesis of dinitroindazoles can be approached through the cyclization of highly electrophilic aromatic compounds. While specific examples detailing the reaction of picrylacetaldehyde derivatives to form 3,6-dinitro-1H-indazole are not extensively documented in recent literature, the principle aligns with classical methods of indazole synthesis. This would involve the reaction of a picryl-substituted precursor with a reagent capable of forming the pyrazole (B372694) ring, such as a diazonium salt, where the aryl group could be subsequently removed if necessary. The high degree of nitration on the phenyl ring activates it towards the necessary cyclization reactions.

Cyclization of 2,4,6-Trinitrotoluene (B92697) Derivatives to Indazole Carboxylates

A more documented approach involves the transformation of 2,4,6-trinitrotoluene (TNT) derivatives. sci-hub.se An efficient synthesis for 2-substituted-4,6-dinitro-2H-indazoles has been developed starting from TNT. sci-hub.se This method involves converting TNT into C-(2,4,6-trinitrophenyl)-N-R-azomethines, which are then treated with sodium azide (B81097) to selectively substitute the ortho-nitro group. sci-hub.se Subsequent thermolysis of the resulting azide leads to the formation of the 2H-indazole ring system with high yields. sci-hub.se

For instance, C-(2,4,6-trinitrophenyl)azomethines can be synthesized from 2,4,6-trinitrobenzaldehyde (B1619841) (TNBA), a derivative of TNT, by condensation with various aromatic amines. sci-hub.se

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Product (Azomethine) | Yield (%) |

| Aniline | TNBA | N-(2,4,6-trinitrobenzylidene)aniline | 95 |

| p-Toluidine | TNBA | N-(2,4,6-trinitrobenzylidene)-p-toluidine | 98 |

| p-Anisidine | TNBA | N-(2,4,6-trinitrobenzylidene)-p-anisidine | 96 |

| 2-Aminopyridine | TNBA | 2-[N-(2,4,6-trinitrobenzylidene)]-aminopyridine | 95 |

| Table generated from data in Synthesis of 2-R-4,6-Dinitro-2H-indazoles from 2,4,6-Trinitrotoluene. sci-hub.se |

Mechanistic Aspects of Intramolecular Cyclization Reactions

The mechanism for forming the indazole ring from TNT derivatives proceeds through several key steps. sci-hub.senih.gov The initial step is the formation of an azomethine or a related derivative from TNT or its aldehyde form, TNBA. sci-hub.se This is followed by a crucial regioselective aromatic nucleophilic substitution (SNAr) of one of the ortho-nitro groups by an azide anion (N₃⁻). sci-hub.se The selectivity for the ortho position is attributed to the steric influence of the substituent, which facilitates the departure of the nitro group. sci-hub.se

The final step is an intramolecular cyclization of the resulting aryl azide upon thermolysis. sci-hub.senih.gov During heating, the azide group loses a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate, which then rapidly inserts into a C-H bond of the neighboring substituent, closing the five-membered pyrazole ring to yield the final dinitroindazole product. sci-hub.se

Functionalization and Derivatization of Nitroindazoles

Once the nitroindazole core is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization strategies often exploit the reactivity of the nitro groups or the N-H bond of the pyrazole ring.

Nucleophilic Substitution of Nitro Groups (e.g., Regiospecific Replacement at the 4-Position)

The nitro groups on the indazole ring are strong electron-withdrawing groups, making the ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Research has shown that in 3-substituted-1-aryl-4,6-dinitro-1H-indazoles, the nitro group at the 4-position can be selectively replaced by nucleophiles. researchgate.net This regiospecificity is primarily driven by the electronic effects of the fused pyrazole ring. researchgate.net This selective functionalization allows for the introduction of various substituents, providing a pathway to new polycyclic heteroaromatic systems. researchgate.net

Cycloaddition Reactions on Nitroindazole Cores (e.g., with Triazolyl and Pyrazolyl Moieties via 1,3-Dipolar Cycloaddition)

The nitroindazole scaffold can serve as a platform for cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to introduce other heterocyclic rings. nih.govwikipedia.org This is a powerful method for creating complex molecular architectures. chesci.comrsc.org The reaction involves a 1,3-dipole, such as an azide or a nitrile imine, reacting with a dipolarophile, which can be an alkene or alkyne attached to the indazole nitrogen. nih.govyoutube.com

For example, 3-chloro-6-nitro-1H-indazole can be functionalized with a propargyl group at the N-1 position. nih.gov This alkyne-containing derivative can then undergo a copper-catalyzed "click chemistry" reaction with various azides to yield 1,2,3-triazole-substituted nitroindazoles in good yields (82-90%). nih.govnih.gov Similarly, reaction with nitrile imines can produce pyrazole-containing derivatives. youtube.com These cycloaddition reactions are often highly regioselective and provide an efficient route to novel heterocyclic systems. nih.govwikipedia.org

| Dipole | Dipolarophile | Product | Yield (%) |

| Benzyl azide | 1-propargyl-3-chloro-6-nitro-1H-indazole | 1-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-3-chloro-6-nitro-1H-indazole | 82-90 |

| Phenyl azide | 1-propargyl-3-chloro-6-nitro-1H-indazole | 1-[(1-phenyl-1,2,3-triazol-4-yl)methyl]-3-chloro-6-nitro-1H-indazole | 82-90 |

| Table based on findings in Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. nih.gov |

Alkylation and Acylation Strategies for Indazole Ring Systems (e.g., N-1 and C-3 Functionalization)

Alkylation of the indazole ring is a common functionalization strategy, but it often presents a challenge in controlling the regioselectivity between the N-1 and N-2 positions of the pyrazole ring. nih.govbeilstein-journals.org The outcome is highly dependent on reaction conditions, including the base, solvent, and the nature of the substituent on the indazole ring. nih.govresearchgate.net

For many indazole derivatives, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high regioselectivity for N-1 alkylation. nih.govresearchgate.net However, electronic effects can reverse this preference; for instance, an electron-withdrawing nitro group at the C-7 position directs alkylation to the N-2 position with high selectivity (≥ 96%). beilstein-journals.org The methylation of 3-methyl-6-nitro-1H-indazole to its N-2 methylated product, an intermediate for the drug pazopanib, can be achieved using dimethyl carbonate. google.com

Direct acylation and alkylation at the C-3 position are less common but can be achieved through specific radical-based methods.

| Indazole Substrate | Base/Solvent | Alkylating Agent | N-1:N-2 Ratio |

| 3-Carboxymethyl-1H-indazole | NaH / THF | Alkyl Bromide | >99:1 |

| 3-tert-Butyl-1H-indazole | NaH / THF | Alkyl Bromide | >99:1 |

| 7-Nitro-1H-indazole | NaH / THF | Alkyl Bromide | 4:96 |

| 1H-Indazole | Mitsunobu Conditions | Alcohol/DEAD/PPh₃ | 1:2.5 |

| Table compiled from data in Regioselective N-alkylation of the 1H-indazole scaffold. nih.govbeilstein-journals.org |

Synthetic Routes to Aminoindazoles via Nitro Group Transformation

4 Reductive Transformations of Nitro Groups (e.g., to Aminoindazoles)

The reduction of nitro-substituted indazoles represents a fundamental and widely utilized transformation in the synthesis of aminoindazoles. These amino derivatives are crucial intermediates for the development of a diverse array of functionalized indazole compounds with significant applications in medicinal chemistry and materials science. The reactivity of the nitro groups and the choice of reducing agent can allow for either the complete reduction to a diaminoindazole or the selective reduction to a nitroaminoindazole.

A variety of synthetic methodologies have been developed for the reduction of dinitroindazoles, primarily relying on catalytic hydrogenation or chemical reduction using metal salts and other reagents. The choice of method often depends on the desired outcome, the stability of the starting material, and the presence of other functional groups.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For instance, the reduction of the nitro group at the 6-position of 3-iodo-6-nitro-1H-indazole to form 3-iodo-6-amino-1H-indazole can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Similarly, 6-nitroindazole (B21905) derivatives can be converted to their corresponding 6-aminoindazoles through a reduction reaction under hydrogen gas.

Chemical Reduction:

A range of chemical reducing agents can also be employed for the transformation of nitroindazoles to aminoindazoles. These methods offer alternatives to catalytic hydrogenation and can sometimes provide better selectivity.

One of the well-established methods involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl). This reagent system is effective for the reduction of nitro groups on the indazole core. For example, 3-methyl-6-nitroindazole can be successfully reduced to 3-methyl-1H-indazol-6-amine hydrochloride.

Sodium sulfide (B99878) (Na₂S) is another reagent that can be used for the reduction of aromatic nitro compounds. The reaction is typically carried out in a mixture of ethanol (B145695) and water. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of this reagent to nitroarenes suggests its potential for the reduction of dinitroindazoles. The reaction with sodium sulfide can sometimes offer selectivity in the reduction of one nitro group in a polynitroaromatic compound.

The following table provides a summary of representative reductive transformations of nitroindazoles.

| Starting Material | Reducing Agent(s) | Solvent(s) | Product | Reference |

| 6-Nitro indazole derivatives | H₂ | - | 6-Amino indazole derivatives | commonorganicchemistry.com |

| 3-Methyl-6-nitroindazole | SnCl₂, conc. HCl | 2-Methoxyethyl ether | 3-Methyl-1H-indazol-6-amine hydrochloride | |

| Aromatic nitro compounds | Na₂S | EtOH/H₂O or Dioxane/H₂O | Aromatic amines | commonorganicchemistry.com |

It is important to note that the selective reduction of one nitro group in a dinitroindazole, such as this compound, to yield a nitroaminoindazole can be a synthetic challenge. The regioselectivity of the reduction is influenced by the electronic and steric environment of each nitro group. The development of selective reduction methodologies is an area of ongoing research interest, as it provides access to valuable asymmetrically substituted indazole building blocks.

Advanced Spectroscopic Characterization and Structural Elucidation of Dinitroindazole Derivatives

Single Crystal X-ray Diffraction Analysis of Dinitroindazole Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For dinitroindazole derivatives, SCXRD analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Studies on related nitroindazole compounds reveal key structural features. For instance, in 1-allyl-6-nitro-1H-indazole, the indazole ring system and the nitro group are nearly coplanar. researchgate.net The dihedral angle between the fused ring system and the nitro group is a mere 11.34(6)°, indicating a syn-periplanar conformation. researchgate.net In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming distinct structural motifs. researchgate.net Similarly, analysis of 3,7-dinitro-1H-indazole has highlighted the presence of strong intramolecular hydrogen bonds between the N1-H and the oxygen of the 7-nitro group. acs.orgnih.gov

The crystal structure of 3-bromo-7-nitroindazole (B43493) (7-NIBr) complexed with endothelial nitric oxide synthase (eNOS) has been determined at 1.65 Å resolution. researchgate.netnih.gov This analysis revealed that the binding of the inhibitor at the substrate site induces a significant conformational change in the enzyme. researchgate.netnih.gov Such detailed structural information is invaluable for understanding the molecule's interaction with biological targets.

While a specific SCXRD study for 3,6-dinitro-1H-indazole was not found in the provided results, the data from analogous structures provide a strong basis for predicting its solid-state conformation, including the planarity of the ring system and the potential for extensive hydrogen bonding networks involving the nitro groups and the indazole N-H proton.

Table 1: Crystallographic Data for a Related Nitroindazole Derivative

| Parameter | 1-Allyl-6-nitro-1H-indazole researchgate.net |

|---|---|

| Formula | C₁₀H₉N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.2330(2) |

| b (Å) | 11.5360(2) |

| c (Å) | 12.0080(3) |

| α (°) | 67.433(1) |

| β (°) | 71.944(1) |

| γ (°) | 89.988(1) |

| V (ų) | 1373.11(5) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of dinitroindazoles in both solution and the solid state.

Multinuclear NMR studies are essential for the unambiguous assignment of all atoms in the molecular skeleton.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 6-nitro-3-phenyl-1H-indazole, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the N-H proton at δ 11.63 ppm, a singlet for the H-5 proton at δ 8.26 ppm, and multiplets for the other aromatic protons. rsc.org The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the indazole core. nih.govrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework. In 6-nitro-3-phenyl-1H-indazole, carbon signals appear in the range of δ 106-147 ppm. rsc.org The carbons attached to the electron-withdrawing nitro group are typically shifted downfield. The position of substitution on the indazole ring significantly influences the chemical shifts of the carbon atoms, a feature that is useful for distinguishing between isomers. nih.govresearchgate.net

¹⁵N NMR: ¹⁵N NMR is particularly valuable for studying nitrogen-rich compounds like dinitroindazoles. It is a highly sensitive probe for determining tautomeric forms and protonation sites. researchgate.netnih.gov The chemical shifts of the pyrazole (B372694) nitrogens (N1 and N2) and the nitro group nitrogens provide direct insight into the electronic structure. nih.govresearchgate.net For instance, the ¹⁵N chemical shifts are very different for N1-substituted versus N2-substituted indazoles, making this technique a reliable method for structural determination. acs.orgnih.gov

Table 2: Representative NMR Data for 6-Nitro-1H-indazole Derivatives in CDCl₃ rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 6-Nitro-3-p-tolyl-1H-indazole | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J=8.0 Hz, 2H), 7.43 (d, J=8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 |

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form. This is crucial for studying polymorphism (the existence of multiple crystalline forms) and tautomerism, which can be different in the solid state compared to in solution. nih.gov

¹³C and ¹⁵N CPMAS NMR can distinguish between different polymorphs by detecting subtle changes in chemical shifts that arise from different molecular packing environments. Furthermore, ssNMR is a direct method to observe the dominant tautomeric form in the solid state. For example, a study on (6-nitro-1H-indazol-1-yl)methanol, a derivative of 6-nitroindazole (B21905), utilized ¹³C and ¹⁵N CPMAS to confirm its structure in the solid state, complementing the data from X-ray crystallography. nih.gov The solid-state spectra can provide clear evidence for the location of the proton on either N1 or N2, resolving any ambiguity about the tautomeric state. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are useful for identifying functional groups and confirming structural features.

For dinitroindazoles, key vibrational bands include:

N-H stretching: The N-H stretching vibration of the indazole ring typically appears in the region of 3100-3400 cm⁻¹.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro groups are very intense and characteristic, appearing around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The FT-IR spectrum for 6-nitro-3-p-tolyl-1H-indazole shows strong bands at 1522 cm⁻¹ and 1347 cm⁻¹, corresponding to these vibrations. rsc.org

C=C and C=N stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

FT-IR spectra have been reported for several 6-nitroindazole derivatives, confirming the presence of the key functional groups. rsc.orgspectrabase.comchemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for a 6-Nitroindazole Derivative rsc.org

| Compound | Key IR Bands (cm⁻¹) |

|---|---|

| 6-Nitro-3-p-tolyl-1H-indazole | 1522 (NO₂ asym stretch), 1347 (NO₂ sym stretch), 827, 792, 782 (C-H bend) |

Other Advanced Spectroscopic Methodologies (e.g., UV-Vis Spectroscopy, High-Resolution Mass Spectrometry for Elucidation)

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the indazole ring system with nitro groups leads to characteristic absorption maxima. Changes in the position and intensity of these bands can be correlated with substitution patterns and solvent polarity.

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For instance, the HRMS (ESI) data for 6-nitro-3-p-tolyl-1H-indazole showed a measured m/z of 254.0927 for the [M+H]⁺ ion, which corresponds to the calculated value of 254.0924 for the formula C₁₄H₁₂N₃O₂. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds.

Computational and Theoretical Chemistry Studies on Dinitroindazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as powerful tools for elucidating the electronic structure and predicting the reactivity of nitroaromatic compounds, including 3,6-dinitro-1H-indazole. These computational methods provide insights into molecular geometries, energies, and electronic properties that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) has become a principal method for investigating the properties of dinitroindazole systems. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to perform geometry optimizations and calculate the electronic energies of these molecules. nih.gov For instance, in a study on 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations were utilized to optimize the molecular geometry, which was then compared with experimental data from X-ray crystallography, showing good agreement. researchgate.net

The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. nih.gov These optimized geometries provide crucial information on bond lengths, bond angles, and dihedral angles. Subsequent energy calculations on the optimized structures allow for the determination of various thermodynamic properties and the relative stabilities of different isomers and tautomers. nih.gov The choice of basis set, such as 6-31G** or aug-cc-pVTZ, in conjunction with the DFT functional, is critical for obtaining accurate results. rsc.orgresearchgate.net

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G** | Geometry optimization and relative energy of tautomers. researchgate.net |

| ωB97XD | 6-31+G(d,p) | More precise geometry optimization and calculation of adsorption energies. nih.gov |

| PBE | aug-cc-pVTZ | Solid-state calculations and intermolecular interactions. |

For higher accuracy in energetics and stability predictions, ab initio methods, including Møller-Plesset (MP) perturbation theory, are employed. wikipedia.orgsmu.edu MP theory improves upon the Hartree-Fock method by incorporating electron correlation effects, which are crucial for accurately describing the interactions within a molecule. wikipedia.orgsmu.edu MP2, the second-order Møller-Plesset theory, is a commonly used level of theory that provides a good balance between computational cost and accuracy. rsc.orgwikipedia.orgnih.gov

These high-level calculations are particularly important for determining the relative stabilities of different tautomers and isomers of dinitroindazoles. For example, ab initio calculations can definitively establish whether the 1H- or 2H-tautomer is the more stable form, a critical piece of information for understanding the compound's chemical behavior. researchgate.net The development of attenuated MP2 methods has further improved the accuracy for non-bonded interactions. rsc.org

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals. libretexts.org A key concept within MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals regions of high electron density (for the HOMO) and low electron density (for the LUMO), which correspond to the reactive centers of the molecule.

Tautomerism and Isomerism in Nitroindazoles (e.g., Relative Stability of 1H vs. 2H Forms)

Indazole and its derivatives, including dinitroindazoles, can exist in different tautomeric forms due to the migration of a proton. byjus.comresearchgate.net The most common tautomers are the 1H- and 2H-forms, where the hydrogen atom is attached to the N1 or N2 atom of the indazole ring, respectively. researchgate.net The relative stability of these tautomers is a crucial aspect of their chemistry, as it influences their physical and chemical properties.

Theoretical calculations have been instrumental in determining the relative stabilities of these tautomers. nih.gov For many indazole derivatives, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. researchgate.net However, the energy difference can be small, and in some cases, the 2H-tautomer can be more stable, particularly with certain substitution patterns. nih.gov For instance, studies on 5,7-dinitrobenzotriazoles have shown the 1H tautomer to be the most energetically favorable form. mdpi.com Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have also been performed to establish the most stable tautomer. researchgate.net

| Compound | Computational Method | Most Stable Tautomer | Energy Difference (kJ/mol) |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 2H | 3.01 researchgate.net |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 2H | 1.7 (calculated) vs. 0.5 (experimental) nih.gov |

| 5,7-dinitro-1H-benzotriazole | B3LYP | 1H-5,7-tautomer | ~35 (compared to 1H-4,6 isomer) mdpi.com |

Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surfaces and Fingerprint Plots)

The three-dimensional arrangement of atoms in a molecule (conformation) and the interactions between molecules in the solid state are critical for understanding the properties of energetic materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. set-science.comnih.gov

The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal. set-science.com Different properties can be mapped onto this surface, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, which often correspond to hydrogen bonds and other strong interactions. set-science.com

Prediction of Energetic Properties via Theoretical Models (e.g., EXPLO5 Calculations for Detonation Characteristics)

Theoretical models and specialized software are used to predict the energetic properties of compounds like this compound. The EXPLO5 software is a thermochemical code that calculates detonation parameters based on the chemical equilibrium, steady-state model of detonation. researchgate.netmatec-conferences.org

EXPLO5 can predict key detonation characteristics such as detonation velocity, detonation pressure, and detonation energy. matec-conferences.orgbibliotekanauki.plmdpi.com The calculations are based on the elemental composition and enthalpy of formation of the explosive compound. The program uses equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to model the behavior of the detonation products at high temperatures and pressures. researchgate.netunizg.hr

Reaction Mechanisms and Kinetic Investigations of Nitroindazole Transformations

Mechanistic Pathways of Nitration Reactions in Indazoles

The introduction of a nitro group onto the indazole ring is a fundamental transformation. The mechanism of this reaction can proceed through different pathways, largely dependent on the reaction conditions and the substitution pattern of the indazole starting material.

Radical Nitration Mechanisms and Intermediates (e.g., NO2 radical generation)

While electrophilic nitration is more common for many aromatic systems, radical nitration pathways have also been proposed and studied for indazoles. chim.it These mechanisms typically involve the generation of the nitrogen dioxide radical (•NO2). One plausible pathway for the formation of •NO2 involves the use of reagents like iron(III) nitrate (B79036) in the presence of an oxidant such as (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. chim.it

The proposed mechanism, supported by control experiments and quantum chemical calculations, suggests that the reaction proceeds via a radical pathway, leading to C3-nitration of 2H-indazoles. chim.it The generation of the •NO2 radical is a key step, which can then attack the electron-rich positions of the indazole ring. The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity of the reaction. While specific studies on 3,6-dinitro-1H-indazole are limited, the general principles of radical nitration of substituted indazoles provide a framework for understanding its potential reactivity in such reactions. chim.itresearchgate.net

Electrophilic Aromatic Substitution Considerations and Regioselectivity

Electrophilic aromatic substitution (EAS) is a more conventional pathway for the nitration of aromatic compounds, including indazoles. masterorganicchemistry.comrushim.ru The regioselectivity of this reaction is dictated by the electronic properties of the indazole ring and any existing substituents. The indazole ring system itself is a bicyclic aromatic heterocycle, and the position of electrophilic attack is influenced by the relative stability of the resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. echemi.com

In the case of indazole, nitration typically occurs on the benzene (B151609) ring, with the position of substitution influenced by the directing effects of the pyrazole (B372694) ring and any other substituents present. For an unsubstituted indazole, nitration with mixed acid (HNO3/H2SO4) generally yields a mixture of nitroindazoles. The rate profile for the nitration of indazole at acidities below 90% sulfuric acid indicates that the reaction involves the conjugate acid of indazole. rsc.org

For a pre-existing nitroindazole like 6-nitro-1H-indazole, the introduction of a second nitro group to form this compound would be influenced by the deactivating and meta-directing nature of the existing nitro group on the benzene ring, and the directing effect of the pyrazole ring. The electron-withdrawing nature of the nitro group at the 6-position would deactivate the benzene ring towards further electrophilic attack. However, the pyrazole ring can influence the regioselectivity of the second nitration. The stability of the intermediate carbocations formed upon attack at different positions determines the final product distribution. echemi.comstackexchange.com

Table 1: Factors Influencing Regioselectivity in Electrophilic Nitration of Substituted Indazoles

| Factor | Influence on Regioselectivity |

| Existing Substituents | Electron-donating groups activate the ring and direct ortho/para, while electron-withdrawing groups deactivate the ring and direct meta (on the benzene ring). |

| Indazole Ring System | The pyrazole moiety influences the electron distribution and can direct incoming electrophiles to specific positions. |

| Reaction Conditions | The nature of the nitrating agent and the acidity of the medium can affect the reacting species and the transition state energies. rsc.org |

| Stability of Intermediates | The relative stability of the sigma complexes formed upon electrophilic attack at different positions determines the major product. echemi.com |

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization reactions of substituted nitroindazoles can lead to the formation of new heterocyclic ring systems. These reactions are often driven by the presence of suitable functional groups on the indazole core that can react with each other under specific conditions.

For instance, a suitably substituted nitroindazole derivative could undergo an intramolecular cyclization to form a tricyclic system. The mechanism of such a reaction would depend on the nature of the reacting functional groups. For example, a reaction analogous to the Dieckmann cyclization could occur if a dicarboxylic ester derivative of nitroindazole is treated with a base. youtube.com This would involve the formation of an enolate followed by an intramolecular nucleophilic attack on the other ester group to form a new ring.

Nucleophilic Aromatic Substitution Mechanisms (SNAr Reactions)

The presence of strongly electron-withdrawing groups, such as nitro groups, on an aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This is a key reaction pathway for modifying nitroindazoles. The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.comlibretexts.org

For a compound like this compound, a nucleophile could potentially substitute a leaving group at a position activated by the nitro groups. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org This stabilization lowers the activation energy of the reaction, facilitating the substitution.

The rate of an SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent. Stronger nucleophiles and better leaving groups generally lead to faster reactions. The presence of two nitro groups in this compound would significantly activate the ring towards nucleophilic attack compared to a mono-nitroindazole.

Table 2: Key Features of the SNAr Mechanism in Nitroindazoles

| Feature | Description |

| Electron-Withdrawing Groups | Nitro groups are essential for activating the aromatic ring towards nucleophilic attack. wikipedia.org |

| Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed upon addition of the nucleophile. youtube.com |

| Leaving Group | A good leaving group (e.g., a halide) is displaced in the second step of the reaction. |

| Regiochemistry | The reaction is favored at positions ortho or para to the electron-withdrawing groups due to effective resonance stabilization of the intermediate. libretexts.org |

Addition Reactions and Associated Mechanisms (e.g., Addition of Indazoles to Formaldehyde)

Indazoles, including their nitro derivatives, can undergo addition reactions. A well-studied example is the reaction of NH-indazoles with formaldehyde (B43269). nih.govacs.orgacs.org This reaction has been investigated both experimentally, using NMR and crystallography, and theoretically. nih.govresearchgate.net

The mechanism of the addition of 1H-indazole and its nitro derivatives to formaldehyde in aqueous hydrochloric acid has been elucidated. nih.govacs.org The reaction leads to the formation of N1-hydroxymethyl derivatives. The study found that indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives react, while 7-nitro-1H-indazole does not under the same conditions. acs.org This suggests that the electronic and steric effects of the nitro group's position play a significant role in the reactivity.

Theoretical calculations have provided a sound basis for the experimental observations, helping to understand the reaction mechanism. nih.govresearchgate.net The reaction can proceed through different pathways depending on whether the conditions are neutral or acidic. In acidic conditions, the mechanism is thought to involve the protonated form of formaldehyde. acs.org The formation of N1- and N2-substituted derivatives can also be influenced by the reaction conditions. acs.orgnih.gov

Energetic Material Research and Performance Characteristics of Dinitroindazole Derivatives

Design Principles for High-Nitrogen Energetic Heterocycles

The design of high-nitrogen energetic heterocycles is a strategic endeavor focused on maximizing energy content while maintaining stability. The core principles guiding this research include:

Incorporation of Nitrogen-Rich Backbones: Heterocyclic structures containing a high percentage of nitrogen, such as pyrazoles, triazoles, and tetrazoles, are foundational. msesupplies.com Nitrogen-nitrogen and carbon-nitrogen bonds store significant chemical energy, which is released upon decomposition. dtic.mil The high nitrogen content also contributes to the formation of gaseous N₂ as a primary decomposition product, a highly stable molecule whose formation is thermodynamically favorable and releases a large amount of energy. msesupplies.com

Introduction of "Explosophores": The energy of the heterocyclic core is further enhanced by the introduction of nitro groups (-NO₂). These groups increase the oxygen balance of the molecule, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO, CO₂, and H₂O. youtube.com A more favorable oxygen balance generally leads to a more complete and energetic decomposition.

Formation of N-N and N-C Bonds: Strategic functionalization of the heterocyclic ring is crucial. The formation of additional N-N bonds can increase the heat of formation, leading to enhanced detonation performance. nih.gov Conversely, while the introduction of carbon through N-C bonds might slightly decrease energetic performance, it can significantly improve the material's sensitivity, making it safer to handle. nih.gov

Caged and Bicyclic Structures: Research has shown that caged and bicyclic heterocyclic structures can provide an optimal combination of stability, high heat of formation, and predicted performance. chemistry-chemists.com These rigid structures can enhance density and thermal stability.

Thermal Stability Assessment and Decomposition Onset Temperatures (Td)

Thermal stability is a critical parameter for the practical application of energetic materials, indicating their resistance to decomposition under heat. The decomposition onset temperature (Td) is a key metric determined through techniques like Differential Scanning Calorimetry (DSC). For dinitroindazole derivatives, research has focused on synthesizing compounds with high thermal stability, often exceeding that of traditional explosives. For instance, some polynitro-aromatic substituted 3,6-dinitropyrazolo[4,3-c]pyrazole-based materials have shown decomposition temperatures as high as 407.5 °C. researchgate.net The stability of these compounds is often attributed to strong intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. Research on other nitrogen-rich heterocycles has also demonstrated the potential for high decomposition temperatures, with some compounds exhibiting thermal stability up to 340 °C. researchgate.net

Detonation Performance Evaluation (Detonation Velocity and Pressure)

The performance of an explosive is primarily characterized by its detonation velocity (D) and detonation pressure (P). These parameters are indicative of the speed of the detonation wave and the pressure exerted at the detonation front, respectively. bibliotekanauki.pl Higher values for both D and P are generally desirable for high-performance explosives. bibliotekanauki.pl

The detonation properties of dinitroindazole derivatives and related compounds are evaluated through both experimental measurements and theoretical calculations. For example, some energetic salts derived from related nitrogen-rich compounds have calculated detonation velocities ranging from 8236 m/s to 9167 m/s and detonation pressures between 26.5 GPa and 37.8 GPa. researchgate.net For comparison, the widely used explosive RDX has a detonation velocity of approximately 8795 m/s and a detonation pressure of 34.9 GPa. researchgate.net

The following table presents a comparison of the detonation performance of various energetic materials.

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Test Density (g/cm³) |

| TNT | 6,900 | 19.0 | 1.60 |

| RDX | 8,754 | 34.7 | 1.80 |

| HMX | 9,100 | 39.3 | 1.90 |

| FOX-7 | 8,335 | ~35 | 1.76 |

| TATB | 7,350 | 25.7 | 1.80 |

Data sourced from various publicly available databases and research articles. researchgate.netbibliotekanauki.plnih.govwikipedia.org

Mechanical Sensitivity Characterization (Impact Sensitivity (IS) and Friction Sensitivity)

Mechanical sensitivity refers to the ease with which an energetic material can be initiated by external stimuli such as impact and friction. Low sensitivity is crucial for the safe handling, storage, and transportation of explosives. Impact sensitivity (IS) is typically measured using a drop-weight apparatus and is reported as the height from which a standard weight must be dropped to cause initiation. Friction sensitivity (FS) is determined by the force required to initiate the material when subjected to friction.

Research into dinitroindazole derivatives aims to produce materials with low sensitivity. For example, some related energetic compounds are reported to be insensitive to friction at forces greater than 360 N. researchgate.net The impact sensitivities of these compounds can vary, with some being relatively insensitive while others are more sensitive. researchgate.net The relationship between molecular structure and sensitivity is complex, but factors such as crystal packing, hydrogen bonding, and the presence of specific functional groups play a significant role. researchgate.net

Crystal Engineering for Optimized Energetic Properties

Crystal engineering is a powerful tool for tailoring the properties of energetic materials. By controlling the arrangement of molecules in the crystal lattice, it is possible to influence key characteristics such as density, thermal stability, and sensitivity. rsc.orgresearchgate.net Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a promising strategy in this field. umich.edu

For energetic materials, the goals of crystal engineering include:

Increasing Crystal Density: A higher density generally leads to a higher detonation velocity and pressure.

Enhancing Thermal Stability: Strong intermolecular interactions, such as hydrogen bonds and π-π stacking, can stabilize the crystal lattice and increase the decomposition temperature.

Reducing Sensitivity: By modifying the crystal packing, it may be possible to create a more robust material that is less susceptible to initiation by mechanical shock or friction.

Structure-Performance Relationships in Dinitroindazole Energetic Materials

Understanding the relationship between the molecular structure of an energetic material and its performance is fundamental to the rational design of new compounds. Key structural features that influence the properties of dinitroindazole derivatives and other high-nitrogen heterocycles include:

Number and Position of Nitro Groups: The number of nitro groups directly impacts the oxygen balance and energy content. Their position on the heterocyclic ring can affect the molecule's stability and reactivity.

Nature of the Heterocyclic Core: The type of heterocyclic ring system (e.g., pyrazole (B372694), triazole) influences the inherent heat of formation and stability of the molecule. chemistry-chemists.com

Intermolecular Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces play a crucial role in determining the crystal packing, density, and sensitivity of the material.

By systematically modifying these structural parameters, researchers can fine-tune the energetic properties to meet specific performance requirements.

Polymorphism and Its Influence on Energetic Properties

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound can exhibit significantly different physical properties, including density, melting point, thermal stability, and sensitivity. This phenomenon is of critical importance in the field of energetic materials.

For example, research on 3-nitro-1,2,4-triazole (B13798) has shown that it can crystallize in two different polymorphic forms, a tetragonal form (Form I) and a monoclinic form (Form II). nih.gov These polymorphs exhibit different thermal behaviors, with Form II converting to the more stable Form I upon heating. nih.gov Importantly, the detonation properties and sensitivity can also differ between polymorphs. For instance, Form II of 3-nitro-1,2,4-triazole was found to have good detonation properties and low sensitivity, making it a potentially useful insensitive explosive. nih.gov The study of polymorphism is therefore essential for ensuring the consistent and predictable performance of energetic materials.

Synthetic Utility and Advanced Applications of Dinitro 1h Indazole As a Building Block

Precursor in Complex Heterocyclic Synthesis (e.g., for Aldehyde or other Functionalized Derivatives)

3,6-Dinitro-1H-indazole serves as a foundational starting material for the construction of more elaborate heterocyclic systems. Its inherent reactivity allows for its incorporation into a variety of fused and substituted ring structures.

Research has demonstrated that related nitro-indazole derivatives are excellent substrates for creating functionalized derivatives. For instance, studies on 6-nitro-1H-indazole show it reacts with formaldehyde (B43269) in aqueous hydrochloric acid to yield (6-nitro-1H-indazol-1-yl)methanol. scielo.brnih.gov This reaction provides a direct pathway to hydroxymethyl-functionalized indazoles, which are themselves useful intermediates for further derivatization. scielo.brnih.gov Furthermore, the nitrosation of indole (B1671886) derivatives presents a general method to access 1H-indazole-3-carboxaldehydes, which are key intermediates for a wide array of polyfunctionalized 3-substituted indazoles. rsc.org

The activated nature of the dinitro-indazole scaffold also makes it suitable for cycloaddition reactions. A study on the closely related 3-chloro-6-nitro-1H-indazole showed it can be readily converted into new heterocyclic systems, such as 1,2,3-triazoles and isoxazoles, through 1,3-dipolar cycloaddition reactions. nih.gov This methodology allows for the regioselective synthesis of complex fused rings, demonstrating the utility of the nitro-indazole core in building diverse chemical libraries. nih.gov Similarly, various nitroindazole derivatives have been functionalized with triazolyl and pyrazolyl groups via cycloaddition, highlighting a robust strategy for expanding the molecular complexity. nih.gov

Table 1: Examples of Heterocyclic Synthesis from Nitro-Indazole Precursors

| Precursor Scaffold | Reaction Type | Resulting Heterocycle/Derivative | Reference |

|---|---|---|---|

| 6-Nitro-1H-indazole | Reaction with Formaldehyde | (6-Nitro-1H-indazol-1-yl)methanol | scielo.brnih.gov |

| Indole (forms indazole in situ) | Nitrosation | 1H-Indazole-3-carboxaldehyde | rsc.org |

| 3-Chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | 1,2,3-Triazolylmethyl-6-nitro-1H-indazole | nih.gov |

| Nitro-indazole derivatives | 1,3-Dipolar Cycloaddition | Pyrazolyl-substituted nitroindazoles | nih.gov |

| 6-Nitro-1H-indazole | Multi-step synthesis | 2-Azetidinone derivatives | scielo.br |

Development of Ligands and Catalysts in Organometallic Chemistry

While the indazole ring system is a known component in ligands for organometallic chemistry, specific information regarding this compound or its direct derivatives as ligands or catalysts is not extensively documented in publicly available research. The synthesis of functionalized indazoles often employs transition-metal catalysis, such as rhodium and copper, to facilitate C-H activation and C-N/N-N bond formation. nih.gov However, in these cases, the indazole derivative is the product of catalysis rather than a component of the catalytic system itself. The development of ligands and catalysts based on the this compound framework represents a potential area for future investigation, leveraging the unique electronic and coordination properties imparted by the dinitrated scaffold.

Exploration in Functional Materials Science

The exploration of indazole derivatives in functional materials science is a growing field of interest. The inherent aromaticity and tunable electronic properties of the indazole scaffold make it an attractive candidate for organic electronics. Specifically, functionalized indazoles have been identified as useful precursors for the development of organic light-emitting diodes (OLEDs).

The synthesis of 1H-indazole N-oxides, which can be derived from parent indazoles, has been shown to be a key step in creating molecules for pharmaceutical development and as precursors for OLEDs. The rich reactivity of these N-oxides allows for diverse C-H functionalization, providing a pathway to materials with tailored photophysical properties. The strong electron-withdrawing character of the two nitro groups in this compound would significantly lower the energy levels of the molecular orbitals (HOMO and LUMO), a critical factor in designing materials for electron transport layers or as hosts in phosphorescent OLEDs. While direct application of this compound is not specified, its profile fits the criteria for a precursor to advanced functional materials.

Advanced Synthetic Intermediate for Diversified Chemical Scaffolds

Perhaps the most significant application of this compound is its role as an advanced synthetic intermediate for creating a wide variety of chemical structures. The two nitro groups serve as versatile chemical handles that can be transformed into other functional groups, dramatically increasing the molecular diversity achievable from a single starting block.

A primary transformation is the reduction of the nitro groups to amines, yielding diaminophenylindazoles. These amino groups can then undergo a vast range of subsequent reactions, such as acylation, alkylation, or diazotization, to build diverse libraries of compounds. For example, derivatives of 6-amino-1H-indazole have been synthesized and explored for their biological activities. scielo.br

Furthermore, the indazole ring itself is amenable to direct functionalization reactions. Modern synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation, allow for the introduction of various substituents (e.g., aryl, alkyl groups) at different positions on the indazole core. This enables late-stage functionalization, a powerful strategy in drug discovery and development. The presence of the nitro groups influences the regioselectivity of these reactions, guiding the modification of the scaffold. The ability to use this compound to generate a multitude of derivatives underscores its value as a cornerstone intermediate in synthetic chemistry. nih.gov

Table 2: Key Transformations of the Nitro-Indazole Scaffold

| Reaction Type | Position(s) | Purpose | Resulting Structure Type |

|---|---|---|---|

| Nitro Group Reduction | C3 and/or C6 | Introduction of reactive amino groups | Amino-indazoles, Diamino-indazoles |

| N-Alkylation | N1 or N2 | Introduction of alkyl or functionalized chains | N-substituted indazoles |

| Cycloaddition | N1-substituent | Formation of new heterocyclic rings | Triazolyl- and pyrazolyl-indazoles |

| C-H Functionalization/Arylation | Various | Introduction of aryl or other groups to the core | C-substituted indazoles |

| N-Oxide Formation | N2 | Activation for further C-H functionalization | Indazole N-oxides |

Q & A

Q. What are the optimized synthetic routes for 3,6-Dinitro-1H-indazole?

The synthesis typically involves nitration of indazole precursors or cyclization of substituted arylhydrazones. For example, cyclization of 4-nitro-2-methylphenylhydrazine under acidic conditions can yield 3,6-dinitro derivatives. Recent methodologies emphasize microwave-assisted reactions to enhance regioselectivity and reduce reaction times (yields >85%) . Key steps include:

- Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration.

- Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent to promote ring closure.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. Example: A triclinic crystal system (space group P1) with unit cell parameters a = 7.4125 Å, b = 8.5371 Å, c = 13.0825 Å was reported for a related dinitroindazole .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

- Hydrogen Bonding : 1 donor, 5 acceptor sites (calculated via Cambridge Structural Database (CSD) tools) .

- Topological Polar Surface Area (TPSA) : ~120 Ų (predicts membrane permeability) .

- Thermal Stability : Decomposition temperature >250°C (determined via TGA/DSC).

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.